molecular formula C18H20BrF3O B13711535 2-Adamantyl-4-bromo-1-(2,2,2-trifluoroethoxy)benzene

2-Adamantyl-4-bromo-1-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B13711535
M. Wt: 389.2 g/mol
InChI Key: VVQQXCFHILHKTG-UHFFFAOYSA-N
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Description

2-Adamantyl-4-bromo-1-(2,2,2-trifluoroethoxy)benzene is a synthetic organic compound with the molecular formula C18H20BrF3O It is characterized by the presence of an adamantyl group, a bromine atom, and a trifluoroethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Adamantyl-4-bromo-1-(2,2,2-trifluoroethoxy)benzene typically involves multiple steps. One common method starts with the preparation of 2-(1-adamantyl)-4-bromophenol. This intermediate can be synthesized by reacting 4-bromoanisole with 1-adamantanol in the presence of acetic acid and concentrated sulfuric acid . The resulting 2-(1-adamantyl)-4-bromophenol is then reacted with 2,2,2-trifluoroethanol under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Adamantyl-4-bromo-1-(2,2,2-trifluoroethoxy)benzene can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted derivatives of the original compound.

Mechanism of Action

The specific mechanism of action for 2-Adamantyl-4-bromo-1-(2,2,2-trifluoroethoxy)benzene is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The adamantyl group is known for its ability to enhance the stability and lipophilicity of compounds, which can influence their biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Adamantyl-4-bromo-1-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C18H20BrF3O

Molecular Weight

389.2 g/mol

IUPAC Name

1-[5-bromo-2-(2,2,2-trifluoroethoxy)phenyl]adamantane

InChI

InChI=1S/C18H20BrF3O/c19-14-1-2-16(23-10-18(20,21)22)15(6-14)17-7-11-3-12(8-17)5-13(4-11)9-17/h1-2,6,11-13H,3-5,7-10H2

InChI Key

VVQQXCFHILHKTG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)Br)OCC(F)(F)F

Origin of Product

United States

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